

Analysis of 2-Chlorophenylglycine Crystal Structure: A Technical Overview

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Compound of Interest

Compound Name: 2-Chlorophenylglycine

Cat. No.: B1296332

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Abstract

2-Chlorophenylglycine is a non-proteinogenic amino acid that serves as a crucial chiral building block in the synthesis of various pharmaceuticals, most notably the antiplatelet agent Clopidogrel. A thorough understanding of its three-dimensional structure is paramount for comprehending its chemical behavior, designing efficient synthetic routes, and developing new derivatives with enhanced therapeutic properties. This technical guide aims to provide a comprehensive analysis of the crystal structure of **2-Chlorophenylglycine**. However, a comprehensive search of publicly available crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC) and the Crystallography Open Database (COD), reveals a notable absence of a publicly available, fully determined crystal structure for **2-Chlorophenylglycine** or its simple salts.

This guide will therefore focus on the available information regarding its synthesis and physicochemical properties, while highlighting the critical need for experimental determination of its crystal structure. The subsequent sections will detail the common synthetic protocols and present a generalized workflow for crystal structure analysis, which can be applied once suitable crystals are obtained.

Synthesis and Crystallization

The synthesis of **2-Chlorophenylglycine** is well-documented in chemical literature, primarily within patents related to the production of Clopidogrel and other pharmaceutical intermediates. A common route involves the Strecker synthesis or variations thereof, starting from 2-chlorobenzaldehyde.

General Synthetic Protocol

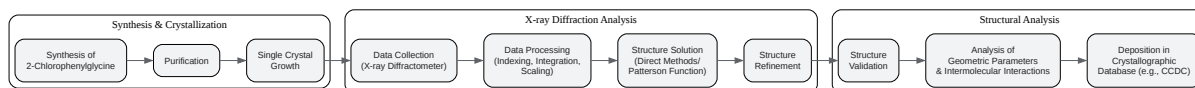
A typical synthesis procedure for racemic **2-Chlorophenylglycine** is as follows:

- Reaction of 2-chlorobenzaldehyde with an alkali metal cyanide (e.g., sodium cyanide) and ammonium chloride. This step forms the corresponding α -aminonitrile.
- Hydrolysis of the α -aminonitrile. The intermediate is then hydrolyzed under acidic or basic conditions to yield the racemic **2-Chlorophenylglycine**.
- Purification and Crystallization. The crude product is purified by recrystallization from a suitable solvent system, such as water or aqueous alcohol mixtures. The slow cooling of a saturated solution is a standard method to obtain single crystals suitable for X-ray diffraction analysis.

Enantiomerically pure forms of **2-Chlorophenylglycine** are typically obtained through the resolution of the racemate using a chiral resolving agent.

Experimental Workflow for Crystal Structure Determination

The determination of the crystal structure of **2-Chlorophenylglycine** would follow a standard crystallographic workflow. The diagram below illustrates the key stages of this process.



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Figure 1. Generalized experimental workflow for the crystal structure analysis of **2-Chlorophenylglycine**.

Anticipated Structural Features and Data Presentation

Although a definitive crystal structure is not available, some molecular features can be anticipated based on the known structure of similar amino acids. **2-Chlorophenylglycine** is a chiral molecule existing as (R)- and (S)-enantiomers. In the solid state, it is expected to exist as a zwitterion, with a protonated amino group (-NH_3^+) and a deprotonated carboxylate group (-COO^-).

The crystal packing would likely be dominated by a network of intermolecular hydrogen bonds between the ammonium and carboxylate groups of adjacent molecules. The presence of the chlorine atom on the phenyl ring may also lead to halogen bonding or other weak intermolecular interactions, influencing the overall crystal packing.

Once the crystal structure is determined, the quantitative data would be summarized in tables for clarity and comparative analysis. The key parameters to be presented are:

Table 1: Crystal Data and Structure Refinement Details

| Parameter | Value |
|--|---|
| Empirical formula | C ₈ H ₈ ClNO ₂ |
| Formula weight | 185.61 |
| Crystal system | To be determined |
| Space group | To be determined |
| a (Å) | To be determined |
| b (Å) | To be determined |
| c (Å) | To be determined |
| α (°) | To be determined |
| β (°) | To be determined |
| γ (°) | To be determined |
| Volume (Å ³) | To be determined |
| Z | To be determined |
| Density (calculated) (g/cm ³) | To be determined |
| Absorption coefficient (mm ⁻¹) | To be determined |
| F(000) | To be determined |
| Crystal size (mm ³) | To be determined |
| Theta range for data collection (°) | To be determined |
| Index ranges | To be determined |
| Reflections collected | To be determined |
| Independent reflections | To be determined |
| Completeness to theta = ...° (%) | To be determined |
| Refinement method | To be determined |
| Data / restraints / parameters | To be determined |

| | |
|---|------------------|
| Goodness-of-fit on F^2 | To be determined |
| Final R indices [$I > 2\sigma(I)$] | To be determined |
| R indices (all data) | To be determined |
| Largest diff. peak and hole ($e.\text{\AA}^{-3}$) | To be determined |

Table 2: Selected Bond Lengths (\AA)

| Atom 1 | Atom 2 | Length |
|--------|--------|------------------|
| Cl(1) | C(2) | To be determined |
| C(1) | C(7) | To be determined |
| C(7) | N(1) | To be determined |
| C(7) | C(8) | To be determined |
| C(8) | O(1) | To be determined |
| C(8) | O(2) | To be determined |
| ... | ... | To be determined |

Table 3: Selected Bond Angles ($^\circ$)

| Atom 1 | Atom 2 | Atom 3 | Angle |
|-----------------|------------------|--------|------------------|
| C(1)-C(2)-Cl(1) | To be determined | | |
| N(1)-C(7)-C(1) | To be determined | | |
| N(1)-C(7)-C(8) | To be determined | | |
| C(1)-C(7)-C(8) | To be determined | | |
| O(1)-C(8)-O(2) | To be determined | | |
| O(1)-C(8)-C(7) | To be determined | | |
| ... | ... | ... | To be determined |

Conclusion and Future Outlook

The crystal structure of **2-Chlorophenylglycine** remains an important, yet undetermined, piece of chemical information. The absence of this data in public databases presents a significant knowledge gap for researchers in medicinal chemistry and drug development. The experimental determination of its crystal structure through single-crystal X-ray diffraction is highly encouraged. Such a study would provide invaluable insights into its solid-state conformation, intermolecular interactions, and packing motifs. This information would not only be of fundamental chemical interest but would also provide a solid foundation for the rational design of new synthetic processes and the development of novel pharmaceutical agents based on the **2-Chlorophenylglycine** scaffold.

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